molecular formula C12H11NO3S B6368378 2-Hydroxy-4-(4-methylsulfonylphenyl)pyridine, 95% CAS No. 1261909-79-8

2-Hydroxy-4-(4-methylsulfonylphenyl)pyridine, 95%

Cat. No. B6368378
CAS RN: 1261909-79-8
M. Wt: 249.29 g/mol
InChI Key: QKAWGQHGLHGERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-(4-methylsulfonylphenyl)pyridine, 95% (2H4MSPP), is a versatile and useful synthetic intermediate that is widely used in the pharmaceutical and chemical industries. It is a heterocyclic compound with a five-membered ring that contains both nitrogen and sulfur, and is known for its low toxicity and high stability. This compound has a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In

Scientific Research Applications

2-Hydroxy-4-(4-methylsulfonylphenyl)pyridine, 95% has a wide range of applications in scientific research. It is used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, such as pyridines and pyridones. Additionally, it is used as a catalyst in the synthesis of polymers, such as polyurethanes. Furthermore, it is used in the synthesis of fluorescent dyes, such as coumarins, and in the synthesis of organic semiconductors.

Mechanism of Action

2-Hydroxy-4-(4-methylsulfonylphenyl)pyridine, 95% acts as a nucleophile in the synthesis of organic compounds. It attacks the electrophilic carbon atom of a substrate molecule, forming a covalent bond with it. This covalent bond is then broken, forming a new compound. This reaction is known as nucleophilic substitution. Additionally, 2-Hydroxy-4-(4-methylsulfonylphenyl)pyridine, 95% can act as a Lewis acid, forming a Lewis adduct with a substrate molecule. This adduct can then undergo a rearrangement reaction, forming a new compound.
Biochemical and Physiological Effects
2-Hydroxy-4-(4-methylsulfonylphenyl)pyridine, 95% has been studied for its potential biochemical and physiological effects. It has been reported to have anti-inflammatory and anti-oxidant properties, as well as to inhibit the production of pro-inflammatory cytokines. Additionally, it has been reported to have anti-tumor properties, as well as to inhibit the growth of cancer cells. Furthermore, it has been reported to have anti-bacterial and anti-viral properties, as well as to inhibit the growth of bacteria and viruses.

Advantages and Limitations for Lab Experiments

2-Hydroxy-4-(4-methylsulfonylphenyl)pyridine, 95% has several advantages for lab experiments. It is a low-toxicity compound with a high degree of stability, making it safe to handle and store. Additionally, it is a versatile reagent, making it suitable for a wide range of reactions. Furthermore, it is a relatively inexpensive compound, making it more cost-effective than other reagents. However, 2-Hydroxy-4-(4-methylsulfonylphenyl)pyridine, 95% has some limitations for lab experiments. It is a relatively slow-reacting compound, meaning that reactions involving it may take longer to complete. Additionally, it is not very soluble in non-polar solvents, making it difficult to use in certain reactions.

Future Directions

The potential future directions for 2-Hydroxy-4-(4-methylsulfonylphenyl)pyridine, 95% are numerous. It could be used in the synthesis of new pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of novel heterocyclic compounds, such as pyridines and pyridones. Furthermore, it could be used in the synthesis of polymers, such as polyurethanes. Additionally, it could be used in the synthesis of fluorescent dyes, such as coumarins. Finally, it could be used in the synthesis of organic semiconductors.

Synthesis Methods

2-Hydroxy-4-(4-methylsulfonylphenyl)pyridine, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Suzuki coupling reaction, and the Biginelli reaction. The Williamson ether synthesis involves the reaction of an alkyl halide and an alcohol in the presence of a base, such as potassium hydroxide, to form an ether. The Suzuki coupling reaction involves the reaction of a halide and an organometallic compound in the presence of a base, such as sodium hydroxide, to form a carbon-carbon bond. The Biginelli reaction involves the reaction of an aldehyde, an aromatic acid, and an ethyl acetoacetate in the presence of an acid catalyst, such as sulfuric acid, to form a pyridine derivative.

properties

IUPAC Name

4-(4-methylsulfonylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-17(15,16)11-4-2-9(3-5-11)10-6-7-13-12(14)8-10/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAWGQHGLHGERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683117
Record name 4-[4-(Methanesulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(4-methylsulfonylphenyl)pyridine

CAS RN

1261909-79-8
Record name 4-[4-(Methanesulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.